Compound Description: GDC-0994 is a potent and orally bioavailable inhibitor of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) currently in early clinical development []. It exhibits selectivity for ERK kinase activity and is being investigated for its potential in targeting the RAS/RAF/MEK/ERK signaling cascade, often implicated in cancer development and progression.
3-Amino-1-methyl-1H-pyridin-2-one (AMP)
Compound Description: AMP serves as an efficient bidentate N,O-directing group in palladium-catalyzed C-H activation reactions for synthesizing pyridone derivatives []. Its ability to facilitate both arylation and methylation at the beta and gamma positions of the pyridone ring makes it a valuable tool in organic synthesis.
Compound Description: GSK690693 is a potent and selective inhibitor of AKT kinase []. It acts as an ATP-competitive inhibitor and demonstrates efficacy in inhibiting tumor growth in human breast carcinoma xenograft models.
Compound Description: These two triazole derivatives were used as ligands in the synthesis of one-dimensional (1D) and two-dimensional (2D) Cu(II) coordination polymers []. The study highlighted the impact of the coordination orientation of the nitrogen atoms on the resulting polymeric structures, emphasizing the importance of ligand design in coordination chemistry.
Compound Description: CHMFL-EGFR-202 is a potent and irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, including the drug-resistant T790M mutant []. It displays promising antiproliferative activity against EGFR mutant-driven non-small cell lung cancer (NSCLC) cell lines.
Compound Description: This series of compounds represents a novel class of melanin-concentrating hormone receptor 1 (MCHR1) antagonists []. These antagonists, designed to lack the conventional aliphatic amine, demonstrated improved safety profiles while retaining potent MCHR1 binding affinity, potentially leading to new anti-obesity therapies.
Compound Description: BMS-903452 is a potent and selective G-protein-coupled receptor 119 (GPR119) agonist []. It demonstrated efficacy in preclinical models of type 2 diabetes by stimulating glucose-dependent insulin release and promoting GLP-1 secretion.
Compound Description: PF-4171455 is a potent and selective Toll-like receptor 7 (TLR7) agonist []. TLR7 agonists have garnered interest for their potential in treating various diseases, including cancer and viral infections, by modulating the immune system.
Compound Description: These complexes, incorporating the 2-(2-(4-(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole ligand, were investigated for their anticancer activity []. They exhibited promising cytotoxic effects against various cancer cell lines, with the Ru(II) complex demonstrating the most significant activity, particularly against MCF-7 cells.
Compound Description: HTL22562 acts as a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist []. Its development exemplifies structure-based drug design, leading to a compound with favorable pharmacological properties and potential as a treatment for migraines.
3- and 4-amino-naphthyridin-2(1H)-one derivatives
Compound Description: These derivatives were synthesized from 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives via a cycloaddition-ring expansion reaction using sodium azide or azidotrimethylsilane under microwave irradiation []. This synthetic methodology provides an efficient route to access diverse naphthyridin-2(1H)-one derivatives.
4-Amino-3-pyridinioquinolin-2(1H)-one Chlorides and 3,4-Diaminoquinolin-2(1H)-ones
Compound Description: This class of compounds was synthesized and investigated for its chemical reactivity and potential applications in heterocyclic synthesis []. They served as valuable intermediates for preparing diverse heterocyclic compounds, including pyrido[1',2' : 1,2]imidazo[5,4-c]-quinolin-6(5H)-ones and substituted imidazo[4,5-c]quinolinones, through various reactions.
Compound Description: BMS-695735 is a potent and orally efficacious insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitor []. It demonstrated broad-spectrum in vivo antitumor activity and improved ADME properties compared to its predecessor, BMS-536924.
4-Hydroxy-1-phenylquinolin-2(1H)-one
Compound Description: This compound plays a crucial role as a starting material in Biginelli condensation reactions to synthesize pyrimido[5,4-c]quinolin-5-one derivatives and 2H-pyrano[3,2-c]quinolines []. Its reactivity highlights its versatility in constructing various heterocyclic systems.
Compound Description: This pyrimidinone derivative exhibits polymorphism, crystallizing in two distinct forms with different hydrogen-bonding patterns and packing arrangements []. This polymorphism highlights the importance of understanding solid-state properties in pharmaceutical development.
Compound Description: These derivatives were synthesized via a microwave-assisted Biginelli reaction, aiming to develop new antimicrobial and antituberculosis agents []. Some compounds within this series exhibited potent activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.
6-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (8) and 6-amino-1-β-D-arabinofuranosyl-1H-pyrrolo[3,2-c]-pyridin-4(5H)-one (13)
Compound Description: These compounds are novel 2'-deoxyguanosine analogs synthesized as potential antiviral or anticancer agents []. Their design aimed to explore the structure-activity relationships of nucleoside analogs and their impact on biological activity.
2-(pyridin-2-yl)-1H-benzimidazole derivatives
Compound Description: This group of compounds, including 2-(4-phenoxypyridin-2-yl)-1H-benzimidazole, 2-[4-(4-fluorophenoxy)pyridin-2-yl]-1H-benzimidazole, and 5,6-dimethyl-2-[4-(4-phenylpiperazin-1-yl)pyridin-2-yl]-1H-benzimidazole methanol monosolvate, was synthesized and studied for its antimicrobial activity []. Notably, the fluorophenoxy derivative showed promising activity against Gram-positive bacteria.
Compound Description: LOH,OH, with its unique structure, allows for both single and double proton transfer and represents a new type of ESIPT-capable imidazole derivative []. Its monohydroxy congener, LH,OH, was obtained through selective reduction of the imidazolic OH group in LOH,OH. These compounds provide insights into the impact of proton transfer sites on luminescence properties.
Compound Description: These compounds were prepared through a one-step cyclocondensation reaction of isoflavones with cyanoacetohydrazide in the presence of KOH []. This synthetic methodology highlights the use of readily available isoflavones for constructing diverse heterocyclic scaffolds.
4-Amino-5-fluoropyrimidin-2(1H)-one (5-Fluorocytosine) and 2-Amino-5-fluoropyrimidin-4(3H)-one
Compound Description: These two isomeric compounds, 4-amino-5-fluoropyrimidin-2(1H)-one (commonly known as 5-fluorocytosine) and 2-amino-5-fluoropyrimidin-4(3H)-one, co-crystallize with water in a 1:1:1 ratio []. This co-crystal structure provides insights into the intermolecular interactions and solid-state properties of these compounds.
Compound Description: AZD7648 is a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor []. It exhibits promising antitumor activity, particularly when combined with DNA double-strand break inducers or PARP inhibitors.
Compound Description: A series of these triazole derivatives was synthesized and evaluated for their anticancer activity []. While the initial screening showed limited activity, further structural modifications and optimization might lead to more potent compounds.
N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones
Compound Description: This class of compounds was explored for their potential as non-opiate antinociceptive agents []. Among the synthesized analogs, 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one (compound 3b) displayed the best combination of safety and analgesic efficacy in preclinical models.
Compound Description: These compounds were synthesized from 4-amino-4H-1,2,4-triazole through a series of reactions involving acylation, alkylation, and neutralization []. This work highlights the versatility of triazole derivatives in organic synthesis and their potential as building blocks for more complex molecules.
Compound Description: This series of compounds, incorporating a thieno[2,3-d]pyrimidine moiety, was synthesized from 6-acetyl-5-amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine through reactions with various reagents []. The study showcased the versatility of these derivatives in constructing diverse heterocyclic systems, including Schiff's bases, chalcones, pyridines, and pyran-2-one derivatives.
Compound Description: These derivatives were synthesized from citric acid through a multistep reaction sequence involving the formation of β-arylglutaconic acid and subsequent cyclization reactions []. The study aimed to explore the synthetic potential of citric acid as a starting material for constructing diverse heterocyclic compounds.
Compound Description: AMG 337 is a potent and selective MET inhibitor with high unbound target coverage and robust in vivo antitumor activity []. Its development represents a significant advancement in targeting the MET pathway for cancer treatment.
Compound Description: These derivatives were synthesized and investigated for their analgesic effects, showing promise as potential pain relievers in various conditions, including functional pain syndrome, organogenic pain syndrome, and tissue pain syndrome [].
Compound Description: These fluorine-substituted 3-deazacytosines and 3-deazacytidines were synthesized and evaluated for their antitumor activity []. While some compounds exhibited modest activity in vitro, nucleoside 17 and its triacetate showed promising activity against L1210 lymphoid leukemia in mice.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.